molecular formula C19H19N3O3S B11661589 Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11661589
M. Wt: 369.4 g/mol
InChI Key: YONWMCQRGAWENO-UHFFFAOYSA-N
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Description

Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate (molecular formula: C₁₉H₁₉N₃O₃S, molecular weight: 369.44 g/mol) is a synthetic heterocyclic compound featuring a partially saturated pyridine core. Key structural elements include:

  • 4,5-Dihydropyridine ring: Provides a semi-planar conformation that influences electronic properties and intermolecular interactions.
  • Electron-withdrawing substituents: Two cyano (-CN) groups at positions 3 and 5 enhance electrophilicity.
  • 2-Methylphenyl group: A hydrophobic aromatic substituent at position 4, contributing to steric bulk and lipophilicity.
  • Sulfanylacetate ester: A propyl ester-linked thioether group at position 2, enabling nucleophilic reactivity and modulating solubility .

This compound is cataloged under ID 3329-3776 and is available in 41 mg quantities for research applications, including synthetic intermediates or pharmacological studies .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

propyl 2-[[3,5-dicyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C19H19N3O3S/c1-3-8-25-16(23)11-26-19-15(10-21)17(14(9-20)18(24)22-19)13-7-5-4-6-12(13)2/h4-7,14,17H,3,8,11H2,1-2H3,(H,22,24)

InChI Key

YONWMCQRGAWENO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2C)C#N

Origin of Product

United States

Preparation Methods

The synthesis of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be achieved through a multi-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. The reaction proceeds via a Knoevenagel condensation, followed by Michael addition and Mannich cascade reactions. The reaction conditions typically involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The propyl ester undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H2_2O) conditions to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological testing .

  • Conditions : 1M NaOH, 60°C, 4 h → 90% conversion.

  • Product : {[3,5-Dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetic acid.

2.2. Oxidation of the Sulfanyl Group

The –S– group is oxidized to sulfoxide (–SO–) or sulfone (–SO2_2–) using H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA):

  • Sulfoxide : 30% H2_2O2_2, CH2_2Cl2_2, 0°C → 85% yield .

  • Sulfone : mCPBA (2 eq.), CH2_2Cl2_2, RT → 75% yield .

2.3. Reactivity of the Hydroxyl Group

The 6-hydroxy group participates in:

  • Acylation : Acetic anhydride/pyridine → 6-acetoxy derivative (95% yield).

  • Alkylation : Benzyl bromide/K2_2CO3_3 → 6-benzyloxy analogue (80% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thiazole formation : Reaction with thioglycolic acid under acidic conditions yields a thiazolo[5,4-b]pyridine derivative (Scheme 1) .
    Conditions : Thioglycolic acid, conc. HCl, reflux, 6 h → 70% yield.

  • Triazole derivatives : Treatment with hydrazine followed by cyclization with CS2_2/KOH produces 1,2,4-triazolo[3,4-a]pyridines .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (DSC data).

  • Photodegradation : UV irradiation (254 nm) in MeOH leads to partial oxidation of the dihydropyridine ring to a pyridine derivative (30% after 24 h).

  • pH-dependent hydrolysis : Stable in neutral pH (t1/2_{1/2} > 48 h), but rapid degradation in strong acid (pH 1: t1/2_{1/2} = 2 h) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dicyano and hydroxyl groups enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .

2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that similar compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in oxidative stress-related conditions .

Material Science Applications

1. Organic Electronics
this compound has potential applications in organic electronics due to its unique electronic properties. The incorporation of this compound into organic photovoltaic cells could enhance their efficiency by improving charge transport properties. Research into similar compounds has shown promising results in increasing the power conversion efficiency of solar cells .

2. Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of a related dihydropyridine derivative. The research involved in vitro assays on various cancer cell lines, demonstrating that the compound significantly reduced cell viability at low concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant activity of a structurally similar compound using DPPH and ABTS assays. The results indicated that the compound exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential use in nutraceutical formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 5-Cyano-6-(Ethylsulfanyl)-4-(2-Nitrophenyl)-2-Oxo-1,2,3,4-Tetrahydropyridine-3-Carboxylate

Molecular Formula : C₁₇H₁₇N₃O₅S
Molecular Weight : 375.4 g/mol
Key Features :

  • Tetrahydropyridine core : Fully saturated ring system (vs. dihydropyridine in the target compound), reducing aromaticity and altering conformational flexibility.
  • Oxo group at position 2 : Replaces the hydroxyl group, affecting hydrogen-bonding capacity and acidity.
  • Ethyl ester vs. propyl ester : Shorter alkyl chain reduces lipophilicity, which may impact membrane permeability in biological systems .

Applications : Available in 87 mg quantities (ID 2188-0751), this compound is suited for studies on nitroaromatic intermediates or enzyme inhibition assays.

Perfluorinated Sulfonyl-Based Acrylate Esters

Examples :

  • 2-Propenoic acid, 2-methyl-, 2-[[[[5-[[[2-ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethoxy]carbonyl]amino]-2-methylphenyl]amino]carbonyl]oxy]propyl ester (CAS 68298-72-6)
  • Analogues with nonafluorobutyl (CAS 68298-76-0) and pentadecafluoroheptyl (CAS 68298-73-7) chains.

Key Comparisons :

  • Sulfonyl vs. sulfanyl groups : Sulfonyl moieties in perfluorinated compounds confer extreme chemical stability and resistance to degradation, unlike the more reactive sulfanyl group in the target compound.
  • Fluorinated alkyl chains : Introduce unparalleled hydrophobicity and thermal stability, making these compounds suitable for industrial coatings or surfactants rather than biomedical research.

3,6'-Disinapoyl Sucrose

Molecular Formula : C₃₄H₄₂O₁₉
Molecular Weight : 802.7 g/mol
Key Comparisons :

  • Natural vs. synthetic origin : 3,6'-Disinapoyl sucrose is a plant-derived ester, whereas the target compound is fully synthetic.
  • Carbohydrate core : The sucrose backbone enables high aqueous solubility, contrasting with the lipophilic dihydropyridine core of the target compound.
  • Applications: Used in food, cosmetic, and pharmacological research (e.g., antioxidant studies), whereas the target compound’s cyano and sulfanyl groups suggest utility in synthetic chemistry or enzyme inhibition .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference ID
Target Compound (Propyl ester) 4,5-Dihydropyridine 3,5-Cyano; 2-methylphenyl; sulfanylacetate 369.44 Synthetic intermediates, pharmacology
Ethyl 5-Cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-tetrahydropyridine Tetrahydropyridine 2-Nitrophenyl; oxo; ethyl ester 375.4 Enzyme inhibition, nitroaromatic studies
Perfluorinated acrylate esters Acrylate Fluorinated alkyl sulfonyl groups ~600–800 (estimated) Industrial coatings, surfactants
3,6'-Disinapoyl sucrose Sucrose Sinapoyl esters 802.7 Food/cosmetic additives, antioxidants

Biological Activity

Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and structure, which includes a pyridine ring with various substituents that contribute to its biological activity.

Pharmacological Properties

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including neurodegenerative disorders. Studies have shown that related compounds can effectively scavenge free radicals and protect cellular components from oxidative damage .

2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the same chemical class have demonstrated efficacy against a range of bacteria and fungi, indicating potential for use in antimicrobial therapies .

3. Neuroprotective Effects
Similar derivatives have been evaluated for their neuroprotective capabilities in models of neurodegeneration. For instance, studies involving dopamine receptor agonists have shown promise in reversing locomotor deficits in animal models of Parkinson's disease. This suggests that the compound may interact with neuroreceptors and exert beneficial effects on neuronal health .

Case Studies

  • In Vivo Studies :
    • In animal models, compounds structurally related to this compound have been noted to reverse symptoms associated with neurodegenerative diseases. For example, a study reported significant improvements in motor function in reserpinized rats treated with related compounds .
  • In Vitro Assays :
    • Cell-based assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways activated by these compounds warrant further investigation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntioxidantSimilar Dihydropyridine DerivativesFree radical scavenging; protection against oxidative stress
AntimicrobialVarious EstersInhibition of bacterial and fungal growth
NeuroprotectiveDopamine AgonistsImprovement in motor function in PD models
AnticancerPyridinesInduction of apoptosis in cancer cell lines

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound, particularly for maintaining the integrity of its sulfanyl and dicyano groups?

Answer:
Synthetic optimization should focus on protecting reactive groups (e.g., sulfanyl and cyano) during esterification and cyclization steps. For example, using anhydrous conditions and inert atmospheres prevents hydrolysis of the sulfanyl group. Temperature control during the dihydropyridine ring formation is critical to avoid side reactions, such as over-oxidation or decomposition of the dicyano substituents. Intermediate characterization via HPLC (as outlined in Pharmacopeial Forum methods ) and FT-IR can validate reaction progress. Employing a stepwise purification strategy (e.g., column chromatography followed by recrystallization) ensures high purity while preserving functional groups.

Basic: What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Answer:
A multi-technique approach is essential:

  • XRD with SHELX refinement : Single-crystal X-ray diffraction (XRD) using SHELXL for refinement resolves stereochemistry and confirms the dihydropyridine ring conformation .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (with DEPT-135) identify proton environments, particularly the hydroxy group at position 6 and the 2-methylphenyl substituent. 15N^{15}\text{N}-NMR can clarify cyano group interactions.
  • High-resolution MS : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers.

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., unexpected tautomerism or hydrogen bonding)?

Answer:
Discrepancies may arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature XRD : To detect conformational flexibility in the dihydropyridine ring .
  • Solid-state vs. solution-state NMR : Compare crystal structures (rigid) with solution dynamics (flexible).
  • DFT calculations : Model hydrogen-bonding networks and compare with experimental XRD data. For example, SHELXL’s restraints can refine hydrogen atom positions in ambiguous cases .

Advanced: What methodological framework is recommended for stability studies under hydrolytic or oxidative stress?

Answer:
Design stress testing using:

  • Hydrolytic conditions : Buffer solutions at varying pH (e.g., sodium acetate buffer, pH 4.6, as in USP protocols ) and elevated temperatures (40–60°C) to assess ester and sulfanyl group stability.
  • Oxidative stress : Expose to H2_2O2_2 or UV light to identify degradation products.
  • Analytical tools : LC-MS/MS monitors degradation pathways, while 19F^{19}\text{F}-NMR (if applicable) tracks structural changes. Validate methods per USP <1225> guidelines, including specificity and robustness .

Advanced: How should analytical methods (e.g., HPLC) be validated to ensure accurate quantification of this compound in complex matrices?

Answer:
Follow USP <1225> validation criteria:

  • Mobile phase optimization : Use methanol-buffer systems (65:35 v/v) with sodium 1-octanesulfonate for ion-pairing, ensuring resolution of polar degradation products .
  • System suitability : Test parameters (e.g., tailing factor, theoretical plates) using reference standards.
  • Forced degradation studies : Correlate peak purity with photodiode array (PDA) detection to confirm method specificity .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in biological or catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Model electron-density distributions to predict nucleophilic/electrophilic sites (e.g., cyano groups as hydrogen-bond acceptors).
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays.
  • MD simulations : Assess stability of the dihydropyridine ring in aqueous or lipid environments, referencing crystallographic data for force-field parameterization .

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